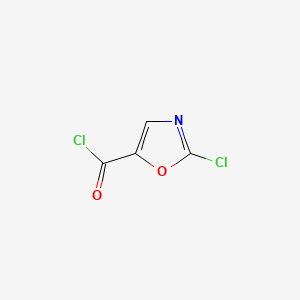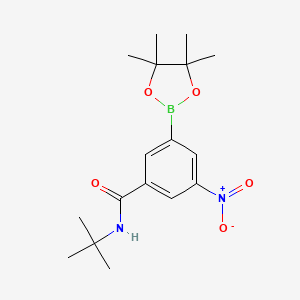
(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups: an amino group (NH2), a carboxylic acid group (COOH), a tert-butoxycarbonyl group (BOC), and a tritylthio group. The presence of these groups suggests that the compound could be involved in peptide synthesis, as BOC is often used as a protecting group for amines in such syntheses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The stereochemistry at the carbon atom attached to the amino group is indicated by the ® configuration .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification, and the amino group (when deprotected) could react with carboxylic acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carboxylic acid and amino groups could increase its solubility in polar solvents .Scientific Research Applications
Antioxidant and Antiradical Activity
Compounds with open thiogroups, akin to the thio functionality present in "(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid," exhibit significant antioxidant and antiradical activities. Such compounds are compared to biogenic amino acids like cysteine, which also contains a free SH-group, indicating potential for biochemical processes improvement in patients exposed to high radiation doses (А. G. Kaplaushenko, 2019).
Drug Synthesis Applications
Levulinic acid (LEV), featuring carbonyl and carboxyl groups, demonstrates versatility in drug synthesis, similar to the multifunctionality of "(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid." LEV's derivatives are utilized in synthesizing a variety of value-added chemicals, indicating the potential for similar compounds to serve as precursors or intermediates in pharmaceutical synthesis, enhancing reaction cleanliness and reducing costs (Mingyue Zhang et al., 2021).
Analytical and Biochemical Studies
The reaction of ninhydrin with primary amino groups, forming distinctive chromophores, underscores the analytical utility of amino acid derivatives in various scientific disciplines. This suggests that compounds like "(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid" could be valuable in analytical chemistry, biochemistry, and related fields for the detection, isolation, and analysis of compounds of interest (M. Friedman, 2004).
Sorption and Environmental Impact
Research on sorption of herbicides highlights the interaction of chemical compounds with soil and sediment. Understanding the environmental fate and interaction mechanisms of complex molecules, including those with functionalities similar to "(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid," is crucial for assessing their environmental impact and behavior (D. Werner et al., 2012).
Biotechnological Production and Applications
Advancements in biotechnological production of compounds, including those with complex structures like "(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid," offer "green" approaches to large-scale application. The versatility of rosmarinic acid, for example, in herbal preparations and as a food additive, suggests the potential for similar compounds in food industry and medical applications (A. Marchev et al., 2021).
Future Directions
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAYCOKLWMVUSV-XMMPIXPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679791 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)triphenyl-D-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid | |
CAS RN |
1301706-43-3 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)triphenyl-D-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,6-Dichlorophenyl)-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B577366.png)



![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)





![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)
